molecular formula C11H12Cl2O B13083064 1-(2,6-Dichlorophenyl)pentan-2-one

1-(2,6-Dichlorophenyl)pentan-2-one

Cat. No.: B13083064
M. Wt: 231.11 g/mol
InChI Key: ILLLMXSAJWJPKE-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)pentan-2-one is an organic compound with the molecular formula C11H12Cl2O It is characterized by the presence of a dichlorophenyl group attached to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)pentan-2-one typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 2,6-dichlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Dichlorophenyl)pentan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural properties.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)pentan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dichlorophenyl group can enhance binding affinity to certain molecular targets, while the ketone group can participate in various chemical reactions within the biological environment.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)pentan-1-one: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    N-(2,6-Dichlorophenyl)-2-indolinone: Contains a dichlorophenyl group but with an indolinone structure.

Uniqueness

1-(2,6-Dichlorophenyl)pentan-2-one is unique due to its specific arrangement of chlorine atoms and the pentanone chain, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)pentan-2-one

InChI

InChI=1S/C11H12Cl2O/c1-2-4-8(14)7-9-10(12)5-3-6-11(9)13/h3,5-6H,2,4,7H2,1H3

InChI Key

ILLLMXSAJWJPKE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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